8-Hydroxyamoxapin; 8-Hydroxyamoxapine
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Overview
Description
8-Hydroxy Amoxapine is an active metabolite of the antidepressant drug amoxapine. It is a serotonin-norepinephrine reuptake inhibitor (SNRI) with similar norepinephrine, but more serotonin, reuptake inhibition compared to its parent compound . This compound plays a significant role in balancing amoxapine’s ratio of serotonin to norepinephrine transporter blockage .
Preparation Methods
The preparation of 8-Hydroxy Amoxapine involves synthetic routes that typically include the hydroxylation of amoxapine. The specific reaction conditions and industrial production methods are not widely documented in public literature. it is known that high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is used to quantify and analyze the compound .
Chemical Reactions Analysis
8-Hydroxy Amoxapine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of different oxidized products.
Reduction: Although less common, reduction reactions can also take place.
Substitution: This compound can undergo substitution reactions, particularly involving the hydroxyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Hydroxy Amoxapine has several scientific research applications:
Mechanism of Action
8-Hydroxy Amoxapine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action helps alleviate symptoms of depression by enhancing serotonergic and noradrenergic neurotransmission. The compound targets serotonin and norepinephrine transporters, playing a crucial role in its pharmacological effects .
Comparison with Similar Compounds
8-Hydroxy Amoxapine is similar to other compounds such as:
7-Hydroxy Amoxapine: Another metabolite of amoxapine, it has different pharmacological properties compared to 8-Hydroxy Amoxapine.
The uniqueness of 8-Hydroxy Amoxapine lies in its specific inhibition profile of serotonin and norepinephrine reuptake, which differs from its parent compound and other similar metabolites .
Properties
Molecular Formula |
C17H17Cl2N3O2 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-3-ol;hydrochloride |
InChI |
InChI=1S/C17H16ClN3O2.ClH/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15;/h1-4,9-10,19,22H,5-8H2;1H |
InChI Key |
HBUNTSOFFDSNOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl.Cl |
Origin of Product |
United States |
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